![molecular formula C17H11FN2O3S B2809759 4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid CAS No. 554442-49-8](/img/structure/B2809759.png)
4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid
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Overview
Description
The compound “4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid” is a complex organic molecule. It contains a fluoro-phenyl group, an imidazolidinone group, and a benzoic acid group . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography . The structure of the compound will be influenced by the arrangement of its functional groups and the nature of its chemical bonds.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the benzoic acid group could participate in reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, phenylboronic acid, which has a structure similar to part of your compound, is a white to yellow powder that is soluble in most polar organic solvents .Scientific Research Applications
Synthesis and Biological Activity
Schistosomicidal Activity : The synthesis and evaluation of thioxo-imidazolidine derivatives, including compounds with structures closely related to 4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid, have shown potential schistosomicidal activity. These compounds were synthesized through methods like alkylation and condensation with 4-fluoro-benzaldehyde, highlighting their potential in treating schistosomiasis (Albuquerque et al., 2005).
Antibacterial and Antifungal Properties : Research into new fluorine-containing compounds, including those with thioxo-imidazolidin-4-one structures, has demonstrated promising antibacterial activities. Such studies underline the role of fluorine in enhancing the biological activity of pharmaceutical compounds (Holla, Bhat, & Shetty, 2003).
Antimycobacterial Activity : Fluorinated benzothiazolo imidazole compounds have been synthesized and showed promising antimycobacterial activity. This research indicates the potential of such compounds in the treatment of mycobacterial infections (Sathe et al., 2011).
Anti-Inflammatory Activity : The synthesis and evaluation of N and S-alkylated arylidene-thioxo-imidazolidinones have demonstrated anti-inflammatory activity, suggesting their potential application in the development of non-steroidal anti-inflammatory drugs (NSAIDs) (Santos et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[(E)-[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-5-7-13(8-6-12)20-15(21)14(19-17(20)24)9-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,19,24)(H,22,23)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKGAPJLRGRWDS-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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